An In-depth Technical Guide to the Physical and Chemical Properties of 1-Chloro-1-nitropropane
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Chloro-1-nitropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-1-nitropropane is a halogenated nitroalkane that has garnered interest in various chemical and industrial applications, including its historical use as a fungicide.[1] Its unique combination of a nitro group and a chlorine atom on the same carbon imparts specific reactivity and physical characteristics that are of importance to researchers in organic synthesis, materials science, and drug development. The presence of these functional groups makes it a versatile, albeit reactive, chemical intermediate. This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Chloro-1-nitropropane, detailed experimental protocols for its synthesis and analysis, and visualizations of its key chemical transformations.
Physicochemical Properties
1-Chloro-1-nitropropane is a colorless liquid with a characteristic, unpleasant odor.[2][3] The quantitative physical and chemical properties are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of 1-Chloro-1-nitropropane
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆ClNO₂ | [2] |
| Molecular Weight | 123.54 g/mol | [2][3] |
| Appearance | Colorless liquid | [2][4] |
| Odor | Unpleasant, characteristic | [2][4] |
| Boiling Point | 141-143 °C (286-289 °F) at 760 mmHg | [2][3] |
| Melting Point | Not available | |
| Density | 1.2 g/cm³ at 20 °C | [2][4] |
| Vapor Density | 4.26 (Air = 1) | [3][4] |
| Vapor Pressure | 5.8 mmHg at 25 °C (77 °F) | [3][4] |
| Flash Point | 62 °C (144 °F) (Open Cup) | [2][4] |
| Refractive Index | 1.4251 at 20 °C | [2] |
Table 2: Solubility and Spectroscopic Data of 1-Chloro-1-nitropropane
| Property | Value | Source(s) |
| Water Solubility | 1 to 5 mg/mL at 22.2 °C (72 °F) | [2][3] |
| Solubility in other solvents | Soluble in alcohol and ether | [4] |
| ¹H NMR | Spectra available | [2] |
| ¹³C NMR | Spectra available | [2] |
| IR Spectroscopy | Characteristic peaks for C-Cl and NO₂ groups | [2] |
| UV Absorption (in Alcohol) | λmax at 280.5 nm | [2] |
| Mass Spectrometry | Data available | [2] |
Chemical Properties and Reactivity
1-Chloro-1-nitropropane is a reactive compound, primarily due to the electron-withdrawing nature of both the nitro and chloro groups attached to the same carbon atom.
-
Stability: The compound is sensitive to heat and can be explosive under certain conditions, particularly when heated under confinement.[3][4]
-
Hazardous Reactions: It is incompatible with strong oxidizing agents and acids.[4][5] Contact with these substances can lead to vigorous, potentially explosive, reactions. It may also attack some forms of plastics, rubber, and coatings.[3][4]
-
Decomposition: When heated to decomposition, it emits highly toxic fumes, including hydrogen chloride, nitrogen oxides, and potentially phosgene.[2][4][5]
Key Chemical Transformations
The chemistry of 1-Chloro-1-nitropropane is characterized by reactions involving the nitro and chloro functional groups.
A common synthetic route to 1-chloro-1-nitroalkanes involves a two-step process: a base-catalyzed Henry reaction (nitroaldol condensation) to form a nitroalkane, followed by chlorination.
Caption: Synthetic pathway for 1-Chloro-1-nitropropane.
The thermal decomposition of 1-Chloro-1-nitropropane is expected to proceed via homolytic cleavage of the C-N or C-Cl bonds, leading to the formation of radical species that propagate the decomposition to form toxic gases.
Caption: Generalized thermal decomposition of 1-Chloro-1-nitropropane.
The carbon atom bearing the chloro and nitro groups is electrophilic and susceptible to nucleophilic attack. The reaction can proceed via an Sₙ2 or Sₙ1-like mechanism depending on the nucleophile and reaction conditions.
Caption: Nucleophilic substitution on 1-Chloro-1-nitropropane.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of 1-Chloro-1-nitropropane. These protocols are based on established chemical principles for similar compounds.
Synthesis of 1-Chloro-1-nitropropane
This procedure is a two-step synthesis involving an initial Henry reaction to form 1-nitropropane (B105015), which is subsequently chlorinated.
Step 1: Synthesis of 1-Nitropropane via Henry Reaction
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add propanal (1 equivalent) dissolved in a suitable solvent such as ethanol.
-
Addition of Nitroethane: Add nitroethane (1.2 equivalents) to the dropping funnel.
-
Base Catalysis: Cool the reaction flask in an ice bath and slowly add a catalytic amount of a base (e.g., sodium hydroxide (B78521) solution) to the propanal solution while stirring.
-
Reaction: Add the nitroethane dropwise to the cooled solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure to obtain crude 1-nitropropane.
Step 2: Chlorination of 1-Nitropropane
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, dissolve the crude 1-nitropropane from Step 1 in an aqueous solution of sodium hydroxide.
-
Chlorination: Cool the solution in an ice-water bath and bubble chlorine gas through the solution while maintaining the temperature below 10 °C.
-
Monitoring: Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with a solution of sodium bisulfite to remove excess chlorine, followed by washing with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by rotary evaporation.
Purification
The crude 1-Chloro-1-nitropropane can be purified by fractional distillation under reduced pressure to obtain the pure product.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source.
-
Distillation: Heat the crude product gently under reduced pressure. Collect the fraction that distills at the appropriate boiling point for the given pressure.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable method for the analysis of 1-Chloro-1-nitropropane to determine its purity and identify any impurities.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to a high m/z ratio (e.g., 40-400 amu).
-
-
Data Analysis: Identify the peak corresponding to 1-Chloro-1-nitropropane by its retention time and mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to confirm the presence of the key functional groups in the molecule.
-
Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation: Look for characteristic absorption bands:
-
NO₂ asymmetric stretch: ~1550-1570 cm⁻¹
-
NO₂ symmetric stretch: ~1370-1390 cm⁻¹
-
C-Cl stretch: ~650-850 cm⁻¹
-
Safety and Handling
1-Chloro-1-nitropropane is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4][6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Inhalation: Harmful if inhaled. Avoid breathing vapors.[2][6]
-
Skin and Eye Contact: Causes irritation to the skin and eyes.[3][4]
-
Flammability: Combustible liquid. Keep away from heat, sparks, and open flames.[4][5]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[5]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[4]
Conclusion
This technical guide provides a detailed overview of the physical and chemical properties of 1-Chloro-1-nitropropane, along with practical experimental protocols and visualizations of its key chemical behaviors. The information presented is intended to be a valuable resource for researchers and professionals working with this compound, enabling a better understanding of its characteristics and facilitating its safe and effective use in scientific and developmental applications. The inherent reactivity of this molecule suggests its potential as a building block in the synthesis of more complex chemical entities, warranting further investigation into its synthetic utility.
References
- 1. Henry Reaction [organic-chemistry.org]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. gacariyalur.ac.in [gacariyalur.ac.in]
- 5. US3769355A - Preparation of nitrocyclopropane from 3-chloro-1-nitropropane - Google Patents [patents.google.com]
- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
